molecular formula C23H12ClF2N3O2 B2952186 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326849-94-8

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2952186
CAS No.: 1326849-94-8
M. Wt: 435.81
InChI Key: TXQUESFVELWROV-UHFFFAOYSA-N
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Description

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one (CAS 1326849-94-8) is a high-purity chemical compound supplied for scientific research and development. This complex small molecule features a 1,2,4-oxadiazole core linked to a dihydroisoquinolin-1-one scaffold, presenting a multifunctional structure for various investigative applications . With a molecular formula of C 23 H 12 ClF 2 N 3 O 2 and a molecular weight of 435.81 g/mol, this compound is characterized by its specific structural motifs . The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, while the dihydroisoquinolinone core may contribute to π-π stacking interactions, making it a valuable building block for probing biological systems and developing novel therapeutic agents . Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for developing more complex molecules with potential pharmacological activities. Attention: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12ClF2N3O2/c24-19-9-8-13(10-20(19)26)21-27-22(31-28-21)18-12-29(15-5-3-4-14(25)11-15)23(30)17-7-2-1-6-16(17)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUESFVELWROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a dihydroisoquinolinone derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Final modifications: The final product may require further functional group modifications to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Electronic Differences

Halogen Positioning: The target compound’s 3-fluorophenyl group on the isoquinolinone contrasts with the 4-fluorophenyl in its closest analog (CAS 1326895-39-9). This positional isomerism may influence dipole moments and intermolecular interactions .

Core Heterocycle: Isoquinolinone vs. phthalazinone: The latter’s fused bicyclic system may enhance planarity, favoring stacking interactions in crystal lattices or protein binding pockets . Dihydropyridazinone derivatives (e.g., ) exhibit reduced aromaticity, which could impact redox properties .

Synthetic and Crystallographic Insights: SHELX software (SHELXL, SHELXS) has been widely used for refining crystal structures of related triazolones and isoquinolinones, ensuring high-precision structural validation . For example, 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one was resolved with an R factor of 0.050 using SHELXL .

Notes

Methodological Considerations :

  • X-ray crystallography using SHELX remains critical for confirming the stereoelectronic effects of halogen substituents .
  • Comparative studies require further pharmacological profiling to correlate structural variations with activity.

Limitations in Evidence :

  • Density, melting point, and bioactivity data for the target compound are unavailable in the provided sources.
  • The influence of fluorine vs. chlorine on pharmacokinetics (e.g., CYP450 inhibition) remains speculative without experimental data.

Industrial Applications :

  • Fluorination techniques (e.g., elevated-temperature fluorination in ) are scalable for halogen-rich analogs, suggesting feasibility for large-scale synthesis of the target compound .

Biological Activity

The compound 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one represents a novel chemical entity with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) in the phenyl rings enhances its biological profile by potentially increasing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example, some derivatives showed IC50 values as low as 0.48 µM against MCF-7 cells .

The anticancer activity is attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry analyses revealed that the compound triggers apoptosis in cancer cells by increasing caspase-3/7 activity .
  • Cell Cycle Arrest : It was observed that the compound can arrest cell proliferation at the G1 phase in MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. The compound's structure suggests potential activity against various pathogens:

  • Antibacterial and Antifungal Activity : Studies indicate that oxadiazole derivatives can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal properties against common fungal pathogens .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, the compound may also exhibit:

  • Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory activity by inhibiting cyclooxygenases (COX) and other inflammatory mediators .
  • Neuroprotective Potential : The oxadiazole scaffold has been associated with neuroprotective activities, making it a candidate for treating neurodegenerative disorders .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 0.48 µM .
Study 2Reported antimicrobial activity with effective inhibition of bacterial growth at concentrations as low as 15 µg/mL .
Study 3Investigated anti-inflammatory properties showing inhibition of COX enzymes in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one, and how can purity be optimized?

  • Methodological Answer : The synthesis of polyheterocyclic compounds like this typically involves cyclocondensation of precursors such as nitrile oxides with carboxylic acid derivatives. For purity optimization, employ techniques like column chromatography (silica gel, gradient elution) or recrystallization using solvent pairs (e.g., ethanol/water). Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions for oxadiazole ring formation to minimize side reactions. Separation technologies, such as membrane filtration, may enhance yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve the 3D structure. Refinement via SHELXL-2018/3 (full-matrix least-squares on F²) ensures accuracy in bond lengths and angles .
  • Spectroscopy : Combine 1H^1H/13C^{13}C NMR (DMSO-d6, 400 MHz) with high-resolution mass spectrometry (HRMS-ESI) for molecular confirmation. IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Screen for kinase inhibition or receptor antagonism using in vitro assays (e.g., fluorescence polarization for binding affinity). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ calculations) and positive controls (e.g., staurosporine) are critical for validity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder in the oxadiazole ring) be resolved during refinement?

  • Methodological Answer : Apply SHELXL’s PART and SUMP instructions to model disorder. Use restraints (e.g., DELU, SIMU) to stabilize thermal parameters. Validate with Fourier difference maps and the R1/wR2 convergence criteria (< 0.05 for R1). Compare with analogous structures (e.g., triazolo-isoquinoline derivatives) to identify common packing motifs .

Q. What strategies address low reproducibility in synthetic yields during scale-up?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). Use process simulation tools (Aspen Plus) to model reaction kinetics. Implement inline PAT (Process Analytical Technology), such as ReactIR, to monitor intermediates in real time. For heterogeneous reactions, explore ball milling or microwave-assisted synthesis .

Q. How can computational methods predict and rationalize the compound’s selectivity in biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PARP-1 or EGFR). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Use QSAR models to correlate substituent effects (e.g., fluorine position) with activity. Cross-reference with crystallographic data to confirm binding poses .

Q. What advanced techniques validate the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Use LC-MS/MS with hepatocyte microsomes (human/rat) to measure intrinsic clearance. Employ isotopically labeled analogs (e.g., 13C^{13}C-isotopologues) for precise metabolite tracking. For in vivo studies, combine PET imaging with radiolabeled derivatives (e.g., 18F^{18}F) to monitor biodistribution .

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